7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1299607-40-1
VCID: VC2556515
InChI: InChI=1S/C8H6BrNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3-4H,1-2H2
SMILES: C1COC2=NC=C(C(=C2O1)C=O)Br
Molecular Formula: C8H6BrNO3
Molecular Weight: 244.04 g/mol

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde

CAS No.: 1299607-40-1

Cat. No.: VC2556515

Molecular Formula: C8H6BrNO3

Molecular Weight: 244.04 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde - 1299607-40-1

Specification

CAS No. 1299607-40-1
Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
IUPAC Name 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde
Standard InChI InChI=1S/C8H6BrNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3-4H,1-2H2
Standard InChI Key JJNDHPAJDPGMOV-UHFFFAOYSA-N
SMILES C1COC2=NC=C(C(=C2O1)C=O)Br
Canonical SMILES C1COC2=NC=C(C(=C2O1)C=O)Br

Introduction

Chemical Identity and Structure

7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde is characterized by its distinct chemical structure that incorporates multiple functional elements. The compound's core consists of a pyridine ring fused with a 1,4-dioxin heterocycle, with a bromine atom at position 7 and an aldehyde group at position 8 .

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers, which are essential for its proper classification in chemical databases and research literature:

ParameterValue
IUPAC Name7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde
CAS Registry Number1299607-40-1
MDL NumberMFCD18803500
PubChem Substance ID329771111
ChemSpider IDNot specified in search results

The compound is also known by alternative nomenclature, including "7-bromo-2H,3H- dioxino[2,3-b]pyridine-8-carbaldehyde," which emphasizes its heterocyclic nature and functional group positioning .

Structural Representation

The structural representation of the compound can be expressed through various chemical notation systems, each providing important insights into its molecular arrangement:

Notation SystemRepresentation
SMILESBrc1cnc2OCCOc2c1C=O
InChI1S/C8H6BrNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3-4H,1-2H2
InChI KeyJJNDHPAJDPGMOV-UHFFFAOYSA-N

These notations allow for computerized processing and structural comparison with related compounds, facilitating database searches and computational chemistry applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde is crucial for its proper handling, storage, and utilization in chemical research.

Fundamental Properties

The compound exhibits the following fundamental physical and chemical properties:

PropertyValue
Molecular FormulaC₈H₆BrNO₃
Molecular Weight244.04 g/mol
Average Mass244.044 g/mol
Monoisotopic Mass242.953105 g/mol
Physical StateSolid (presumed from structure)
ColorNot specified in search results
SolubilityNot explicitly stated in available data

These properties define the basic characteristics of the compound and are essential for laboratory protocols and experimental design .

Related Compounds and Structural Analogs

7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde belongs to a family of structurally related compounds that share similar core structures but differ in their substitution patterns.

Key Structural Analogs

Several structurally related compounds have been documented in chemical databases:

CompoundCAS NumberStructural Difference
7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine95897-49-7Lacks the 8-carbaldehyde group
7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid1299607-64-9Contains carboxylic acid instead of aldehyde at position 8
2,3-Dihydro- dioxino[2,3-b]pyridine-7-carbaldehyde95849-26-6Has carbaldehyde at position 7 and lacks bromine

These related compounds offer valuable insights into the chemical behavior and potential applications of the target compound through comparative analysis .

Chemical Reactivity and Synthetic Applications

The presence of multiple functional groups in 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde confers diverse reactivity patterns that make it valuable in synthetic chemistry.

Functional Group Reactivity

The compound contains several reactive sites that can participate in various chemical transformations:

  • The aldehyde group at position 8 is susceptible to oxidation, reduction, and nucleophilic addition reactions

  • The bromine atom at position 7 provides a site for metal-catalyzed cross-coupling reactions

  • The pyridine nitrogen can participate in coordination chemistry and N-directed functionalization

  • The dioxin ring system contributes to the electronic properties and can undergo ring-opening under certain conditions

These diverse reactive sites make the compound a potentially valuable building block in organic synthesis and medicinal chemistry applications.

Classification ParameterDetails
GHS PictogramGHS05 (Corrosive)
Signal WordDanger
Hazard StatementsH318 (Causes serious eye damage)
Precautionary StatementsP280-P305+P351+P338+P310 (Wear protective equipment; If in eyes: rinse cautiously with water, remove contact lenses, immediately call poison center)
UN Number1759
Hazard Class8
Packing GroupIII

These classifications indicate that the compound requires careful handling, particularly to avoid eye contact .

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